molecular formula C16H24N2O3 B248213 N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide

N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide

Cat. No. B248213
M. Wt: 292.37 g/mol
InChI Key: UTUKQWGZHFYSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide, also known as DOM, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as a potent hallucinogen with unique effects.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide acts as a partial agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the cerebral cortex and other areas of the brain. Activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide include increased heart rate, blood pressure, and body temperature, as well as dilation of the pupils and increased sweating. It also causes changes in perception, such as altered visual and auditory perception, and changes in thought processes, such as enhanced creativity and introspection.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide in lab experiments is its potency, which allows for the study of the effects of psychedelic drugs at lower doses. However, its long duration of action and potential for adverse effects, such as cardiovascular effects, limit its use in some experiments.

Future Directions

Future research on N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide could focus on its potential therapeutic uses, such as in the treatment of depression, anxiety, and addiction. Studies could also investigate the effects of N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide on brain function and neuroplasticity, as well as its interactions with other drugs and medications. Additionally, research could explore the potential for developing safer and more effective psychedelic drugs based on the structure of N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to yield 2,5-dimethoxyphenylpropan-2-amine. Finally, this compound is acylated with piperidine-1-carboxylic acid to produce N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has been used in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain. It has been found to activate the serotonin 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelics. Studies have also shown that N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has a high affinity for the dopamine transporter, which may contribute to its stimulant properties.

properties

Product Name

N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C16H24N2O3/c1-20-13-6-7-15(21-2)14(12-13)17-16(19)8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19)

InChI Key

UTUKQWGZHFYSRV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCC2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.